molecular formula C13H9N B13595263 4-Isocyano-biphenyl

4-Isocyano-biphenyl

Cat. No.: B13595263
M. Wt: 179.22 g/mol
InChI Key: IXGCWUMRUNLLQP-UHFFFAOYSA-N
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Description

4-Isocyano-biphenyl is an organic compound consisting of a biphenyl structure with an isocyano group attached to one of the phenyl rings. This compound is known for its unique chemical properties and reactivity, making it a valuable subject of study in various fields of chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods to synthesize 4-Isocyano-biphenyl involves the use of triphenylphosphine and sodium iodide as catalysts in a photocatalytic decarboxylative radical cascade reaction. This method is operationally simple and results in multiple carbon-carbon bond formations under transition metal-free conditions . The reaction typically involves the use of alkyl N-hydroxyphthalimide esters as substrates, leading to the formation of 6-alkyl phenanthridines with moderate to good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves similar synthetic routes as those used in laboratory settings. The use of visible light photocatalysis and inexpensive chemicals like triphenylphosphine and sodium iodide makes the process environmentally benign and suitable for larger-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Isocyano-biphenyl undergoes various types of chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions, often facilitated by visible light photocatalysis.

    Reduction: Reduction reactions involving this compound typically require specific reducing agents and conditions.

    Substitution: The isocyano group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isocyano-biphenyl is unique due to its biphenyl structure, which provides additional stability and reactivity compared to simpler isocyanides like phenyl isocyanate. This structural feature allows for more complex interactions and applications in various fields of research and industry .

Properties

Molecular Formula

C13H9N

Molecular Weight

179.22 g/mol

IUPAC Name

1-isocyano-4-phenylbenzene

InChI

InChI=1S/C13H9N/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H

InChI Key

IXGCWUMRUNLLQP-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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